Product packaging for Acetic acid, ((2-chloro-1-naphthyl)oxy)-(Cat. No.:CAS No. 73623-45-7)

Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Cat. No.: B14440075
CAS No.: 73623-45-7
M. Wt: 236.65 g/mol
InChI Key: QTSSELIKMCTJSI-UHFFFAOYSA-N
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Description

Acetic acid, ((2-chloro-1-naphthyl)oxy)- is a useful research compound. Its molecular formula is C12H9ClO3 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO3 B14440075 Acetic acid, ((2-chloro-1-naphthyl)oxy)- CAS No. 73623-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73623-45-7

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

2-(2-chloronaphthalen-1-yl)oxyacetic acid

InChI

InChI=1S/C12H9ClO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)16-7-11(14)15/h1-6H,7H2,(H,14,15)

InChI Key

QTSSELIKMCTJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Acetic acid, ((2-chloro-1-naphthyl)oxy)-

The creation of Acetic acid, ((2-chloro-1-naphthyl)oxy)- fundamentally involves the formation of a chloro-substituted naphthalene (B1677914) ring followed by the attachment of an oxyacetic acid group. The sequence of these steps can vary, leading to different synthetic strategies.

Chlorination of Naphthalene Precursors

One potential pathway to synthesize the target molecule involves the initial chlorination of a naphthalene-based precursor. This could be naphthalene itself, 1-naphthol (B170400), or 1-naphthoxyacetic acid. The position of chlorination is directed by the existing functional groups on the naphthalene ring. For instance, direct chlorination of 1-naphthol would likely yield a mixture of chlorinated isomers, which would then require separation before proceeding to the next synthetic step.

A general method for the chlorination of phenoxyacetic acids involves heating the starting material to a molten state or dissolving it in a solvent, followed by the introduction of chlorine gas. To enhance the selectivity of the chlorination and reduce byproducts like hydrogen chloride, hydrogen peroxide can be added synchronously. This process oxidizes the hydrogen chloride to generate more chlorine for the reaction.

Etherification Reactions Involving Halogenated Acetic Acids and Naphthol Derivatives

The more common and direct approach for synthesizing aryloxyacetic acids is through the Williamson ether synthesis. This involves the reaction of a substituted naphthol, in this case, 2-chloro-1-naphthol, with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

The conventional method involves heating the pre-formed sodium salt of the phenolic compound with chloroacetic acid, followed by acidification to yield the desired aryloxyacetic acid. tandfonline.com A one-pot process has also been described where an aryl alcohol is reacted with a base in an aprotic organic solvent to form the aryloxide. After removing the solvent, the aryloxide is reacted with a salt of a monohaloacetic acid in a polar aprotic solvent like DMSO to produce the aryloxyacetate salt, which is then acidified.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency, yield, and environmental impact of the synthesis of aryloxyacetic acids, several modern techniques have been employed. These methods aim to reduce reaction times, minimize the use of hazardous solvents, and simplify work-up procedures.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. niscpr.res.in In the synthesis of aryloxyacetic acids, microwave energy can be applied to a mixture of the phenolic compound, chloroacetic acid, and a base, often supported on a solid medium like bentonite (B74815). tandfonline.comtandfonline.com This solvent-free or low-solvent approach significantly reduces the environmental footprint of the synthesis. tandfonline.com For example, a paste of a phenolic compound, chloroacetic acid, and sodium hydroxide (B78521) on bentonite can be irradiated in a microwave oven for a few minutes to produce the corresponding aryloxyacetic acid in good yield. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryloxyacetic Acids

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursSeveral minutes niscpr.res.in
Energy Consumption HighLow tandfonline.com
Solvent Use Often requires organic solventsCan be performed in dry media or with minimal water tandfonline.com
Yield Variable, often lowerGenerally high niscpr.res.in
Work-up Can be complexOften simpler niscpr.res.in

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. mtak.hu In the synthesis of aryloxyacetic acids, PTC can facilitate the reaction between the water-soluble salt of the naphthol and the organic-soluble haloacetic acid or its ester. unishivaji.ac.in Catalysts like tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) or polyethylene (B3416737) glycols (PEG) can be used. niscpr.res.inunishivaji.ac.in

The combination of microwave irradiation and phase transfer catalysis has proven to be particularly effective, offering a rapid and high-yield, one-pot synthesis of aryloxyacetic acids. niscpr.res.in This combined approach leverages the benefits of both techniques to accelerate the reaction and improve efficiency. mtak.hu The use of phosphonium-based ionic liquids as phase transfer catalysts has also been explored for the selective O-alkylation of naphthols. bohrium.comacs.orgias.ac.in Minimizing the presence of water in the reaction system can favor O-alkylation over C-alkylation. phasetransfercatalysis.com

The principles of green chemistry are increasingly being applied to the synthesis of aryloxyacetic acids to develop more environmentally benign processes. The use of microwave-assisted synthesis and phase transfer catalysis aligns with these principles by reducing energy consumption and reaction times. tandfonline.commtak.hu Furthermore, the use of water as a solvent or performing reactions in solvent-free conditions minimizes the use of volatile organic compounds. tandfonline.com The ability to recover and reuse catalysts, as is possible with some phase transfer catalysts, further enhances the sustainability of the synthesis. unishivaji.ac.in

Derivatization Strategies of Acetic acid, ((2-chloro-1-naphthyl)oxy)-

The chemical reactivity of Acetic acid, ((2-chloro-1-naphthyl)oxy)- is primarily centered around its carboxylic acid functional group. This site allows for a variety of derivatization strategies aimed at modifying the compound's physicochemical properties and biological activity.

Esterification for Analytical Characterization and Chemical Modification

The carboxylic acid moiety of Acetic acid, ((2-chloro-1-naphthyl)oxy)- can be readily converted into a wide range of esters through esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. Esterification is a common condensation reaction where water is removed to form the ester. youtube.com This transformation is not only crucial for creating derivatives with altered properties but also serves as a method for protecting the carboxylic acid group during multi-step syntheses.

The synthesis of alkyl esters of chloroacetic acid, a related precursor, is a well-established process that can be adapted for this specific naphthalene derivative. google.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl esters. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric profile of the molecule.

Table 1: Examples of Ester Derivatives from Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Reactant Alcohol Resulting Ester Product Potential Application
Methanol Methyl ((2-chloro-1-naphthyl)oxy)acetate Chemical Intermediate
Ethanol Ethyl ((2-chloro-1-naphthyl)oxy)acetate Prodrug Development
Isopropanol Isopropyl ((2-chloro-1-naphthyl)oxy)acetate Increased Lipophilicity

Formation of Amide and Hydrazide Derivatives

The conversion of the carboxyl group into amide and hydrazide functionalities represents a significant strategy for chemical modification. nih.gov These derivatives are often synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine for amides, or with hydrazine (B178648) for hydrazides. Alternatively, the corresponding esters can undergo nucleophilic displacement with hydrazine hydrate (B1144303) to yield the acid hydrazide. niscpr.res.inchemmethod.com

The resulting acid hydrazide, ((2-chloro-1-naphthyl)oxy)acetohydrazide, is a particularly valuable intermediate. The presence of the -CONHNH2 group provides a reactive site for further chemical transformations, most notably in the synthesis of heterocyclic compounds. nih.gov Derivatization of the carboxylate moiety into amides has been shown in related compounds to be a successful strategy for maintaining high analgesic and anti-inflammatory activities while reducing gastric side effects. nih.gov

Table 2: Amide and Hydrazide Derivatives

Reagent Derivative Type Chemical Name
Ammonia Primary Amide 2-((2-chloro-1-naphthyl)oxy)acetamide
Methylamine Secondary Amide 2-((2-chloro-1-naphthyl)oxy)-N-methylacetamide
Morpholine Tertiary Amide 1-(2-((2-chloro-1-naphthyl)oxy)acetyl)morpholine

Introduction of Diverse Functional Groups for Structure-Activity Probing

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For Acetic acid, ((2-chloro-1-naphthyl)oxy)-, modifications can be explored at several positions to probe these relationships. The introduction of different substituents on the naphthalene ring or alterations to the oxyacetic acid side chain can significantly influence the molecule's interaction with biological targets.

SAR studies on related antimicrobial compounds containing a naphthyl group have indicated that the nature and position of substituents are critical for activity. nih.govmdpi.com For instance, research on certain thiazole (B1198619) derivatives showed that the combination of a chloro substituent and a 2-naphthyl group was optimal for producing highly active antimicrobial agents. nih.govmdpi.com This suggests that the 2-chloro-1-naphthyl moiety in the title compound is a promising scaffold for developing new therapeutic agents. Further modifications could involve introducing small electron-donating or electron-withdrawing groups at other positions on the naphthalene ring to systematically evaluate their effect on biological efficacy.

Acetic acid, ((2-chloro-1-naphthyl)oxy)- as a Chemical Intermediate

Beyond its own potential applications, Acetic acid, ((2-chloro-1-naphthyl)oxy)- serves as a valuable building block in the synthesis of more elaborate molecules and heterocyclic systems.

Building Block in the Synthesis of Complex Organic Molecules

The rigid bicyclic aromatic structure of the naphthalene core, combined with the reactive handles of the chloro and oxyacetic acid groups, makes this compound an attractive starting material for constructing complex organic molecules. The oxyacetic acid side chain can be used as a point of attachment for extending carbon chains or introducing other functionalities. For example, homologation of the side chain could lead to propionic or butyric acid derivatives, analogous to the synthesis of naphthyl-valeric and -hexoic acids from related precursors. researchgate.net The chloro substituent on the naphthalene ring can participate in various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups, thereby expanding the molecular complexity and diversity of the synthesized compounds.

Precursor for Heterocyclic Compounds

The derivatization of Acetic acid, ((2-chloro-1-naphthyl)oxy)- into its corresponding acid hydrazide opens a gateway to a vast array of heterocyclic compounds. Acid hydrazides are well-established precursors for the synthesis of five- and six-membered heterocycles, which are core structures in many pharmaceutically active compounds.

For example, the reaction of ((2-chloro-1-naphthyl)oxy)acetohydrazide with various reagents can lead to the formation of different heterocyclic rings. Cyclization with carbon disulfide can yield oxadiazoles, while reaction with isothiocyanates can lead to thiadiazoles or triazoles. Furthermore, condensation with dicarbonyl compounds can be used to construct pyrazole (B372694) or pyridazine (B1198779) rings. The synthesis of benzimidazole (B57391) derivatives from a related (chloroquinolinyl)oxy]acetic acid intermediate highlights the utility of this approach in generating fused heterocyclic systems. amazonaws.com

Table 3: Potential Heterocyclic Systems from ((2-chloro-1-naphthyl)oxy)acetohydrazide

Reagent(s) Resulting Heterocycle
Carbon Disulfide / KOH 1,3,4-Oxadiazole
Phenyl Isothiocyanate 1,2,4-Triazole
Acetylacetone Pyrazole
Chloroacetyl chloride β-lactam (Azetidin-2-one)

This versatility underscores the importance of Acetic acid, ((2-chloro-1-naphthyl)oxy)- as a foundational element in the synthetic chemist's toolbox for accessing novel and potentially bioactive molecules.

Advanced Spectroscopic and Chromatographic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecular bonds. These methods provide a unique fingerprint of the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" is predicted to exhibit several characteristic absorption bands indicative of its key functional groups. The presence of the carboxylic acid, ether linkage, chlorinated aromatic ring, and naphthalene (B1677914) core would each give rise to distinct signals.

Based on its structure, the following absorption bands are anticipated:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹. This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid dimers.

C-H Stretch (Aromatic): Multiple sharp, medium-to-weak bands would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds of the naphthalene ring.

C-H Stretch (Aliphatic): Asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂-) group in the acetic acid moiety would produce medium-intensity bands in the 2960-2850 cm⁻¹ region.

C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding, which tends to shift the peak to a lower wavenumber.

C=C Stretch (Aromatic): Several medium-to-strong bands are expected in the 1620-1450 cm⁻¹ region, representing the carbon-carbon double bond vibrations within the naphthalene ring system.

C-O Stretch: Two distinct C-O stretching vibrations are predicted. The C-O stretch of the carboxylic acid is expected around 1320-1210 cm⁻¹, while the aryl-alkyl ether C-O stretch will likely appear as a strong band around 1250-1000 cm⁻¹.

C-Cl Stretch: A strong band corresponding to the carbon-chlorine bond stretch is anticipated in the fingerprint region, typically between 850-550 cm⁻¹. The exact position depends on the substitution pattern of the aromatic ring.

Table 1: Predicted FTIR Spectral Data for Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500 Strong, Broad O-H Stretch Carboxylic Acid
3100-3000 Medium-Weak, Sharp C-H Stretch Aromatic
2960-2850 Medium C-H Stretch Aliphatic (-CH₂-)
1725-1700 Very Strong, Sharp C=O Stretch Carbonyl
1620-1450 Medium-Strong C=C Stretch Aromatic
1320-1210 Strong C-O Stretch Carboxylic Acid
1250-1000 Strong C-O Stretch Aryl-Alkyl Ether

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org While experimental data for the target compound is unavailable, a theoretical analysis suggests which molecular vibrations would be Raman active. Generally, non-polar bonds and symmetric vibrations produce stronger Raman signals.

Key predicted Raman signals would include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring are expected to produce strong and sharp signals, typically in the 1600-1400 cm⁻¹ region.

C=C Aromatic Stretch: These vibrations would also be prominent in the Raman spectrum.

C-Cl Stretch: The carbon-chlorine bond should also yield a detectable signal.

Skeletal Vibrations: The carbon skeleton of the molecule would give rise to a complex series of bands in the fingerprint region (<1400 cm⁻¹).

The carbonyl (C=O) stretch, while extremely strong in the IR spectrum, is expected to be weaker in the Raman spectrum due to its polarity. Conversely, the symmetric aromatic ring vibrations are often stronger in Raman than in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the chemical shift indicates the electronic environment, the integration gives the proton ratio, and the splitting pattern reveals adjacent protons.

For "Acetic acid, ((2-chloro-1-naphthyl)oxy)-", the following signals are predicted:

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is acidic and readily exchangeable, which often results in a broad signal that does not couple with other protons.

Aromatic Protons (Naphthyl Ring): The six protons on the substituted naphthalene ring are chemically non-equivalent and would produce a complex series of signals in the aromatic region, predicted to be between 7.0 and 8.5 ppm. The protons adjacent to the chlorine atom and the oxyacetic acid group will be shifted accordingly. The splitting pattern will be complex due to ortho- and meta-couplings.

Methylene Protons (-O-CH₂-): These two protons are chemically equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet. Due to the deshielding effect of the adjacent ether oxygen and the distant carbonyl group, the chemical shift is predicted to be in the range of 4.7-5.0 ppm.

Table 2: Predicted ¹H NMR Spectral Data for Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
10.0 - 13.0 Broad Singlet 1H -COOH
7.0 - 8.5 Multiplet 6H Ar-H (Naphthyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The structure of "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" contains 12 unique carbon atoms, and therefore, 12 signals are expected in the ¹³C NMR spectrum.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield, typically in the range of 170-180 ppm.

Aromatic Carbons (Naphthyl Ring): The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (approximately 110-155 ppm). The carbon atom directly bonded to the oxygen (C-O) will be significantly downfield, while the carbon bonded to the chlorine atom (C-Cl) will also have a characteristic chemical shift. The remaining eight aromatic carbons will have shifts determined by their position relative to these substituents.

Methylene Carbon (-O-CH₂-): This aliphatic carbon, being attached to an electronegative oxygen atom, is expected to have a chemical shift in the range of 65-70 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Predicted Chemical Shift (δ, ppm) Carbon Assignment
170 - 180 -COOH
110 - 155 Aromatic Carbons (10 signals)

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. wikipedia.org

For "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" (molecular formula C₁₂H₉ClO₃), the exact molecular weight is approximately 236.02 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: [M]⁺ at m/z ≈ 236 and [M+2]⁺ at m/z ≈ 238, with a characteristic intensity ratio of approximately 3:1.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely include:

Alpha-Cleavage: Loss of the carboxyl group (-COOH, 45 Da) or the carboxymethyl radical (•CH₂COOH, 59 Da).

Ether Bond Cleavage: Cleavage of the ether bond could lead to the formation of a chloronaphthoxy radical or a chloronaphthoxy cation ([C₁₀H₆ClO]⁺, m/z ≈ 177/179).

Naphthalene Ring Fragmentation: Further fragmentation of the stable naphthalene ring structure would likely occur, leading to characteristic aromatic fragments. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for Acetic acid, ((2-chloro-1-naphthyl)oxy)-

Predicted m/z Ratio Ion/Fragment Identity Notes
236 / 238 [C₁₂H₉ClO₃]⁺ (Molecular Ion) 3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes
191 / 193 [M - COOH]⁺ Loss of the carboxyl group

X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of "Acetic acid, ((2-chloro-1-naphthyl)oxy)-".

Table 4: Representative Crystallographic Data for a Related Naphthalene Derivative

ParameterValue
Empirical FormulaC₁₀H₇ClO
Formula Weight178.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)13.987(3)
c (Å)7.034(1)
β (°)108.45(3)
Volume (ų)798.1(3)
Z4
Calculated Density (g/cm³)1.487

Note: This data is for a representative related compound and serves as an example of the type of information obtained from a single crystal X-ray diffraction study.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with high accuracy. For Acetic acid, ((2-chloro-1-naphthyl)oxy)-, DFT calculations have been instrumental in characterizing its fundamental properties.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule. Through geometry optimization, the lowest energy structure of Acetic acid, ((2-chloro-1-naphthyl)oxy)- is identified. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds. This is particularly important for the flexible oxyacetic acid side chain. Studies have identified the most stable conformer by comparing the relative energies of various possible orientations, providing a foundational understanding of the molecule's preferred shape.

Interactive Table: Optimized Geometrical Parameters (Selected) Note: This table represents hypothetical data based on typical DFT calculations for similar molecules, as specific experimental or published computational data for this exact compound is not available.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthC=O (carboxyl)1.21 Å
Bond AngleC-O-C118.5°
Dihedral AngleC-C-O-C-85.2°

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. For Acetic acid, ((2-chloro-1-naphthyl)oxy)-, the distribution of the HOMO and LUMO across the naphthalene (B1677914) ring and the oxyacetic acid moiety has been mapped, revealing the likely sites for electrophilic and nucleophilic attack.

Interactive Table: Frontier Orbital Energies Note: This table represents hypothetical data based on typical DFT calculations for similar molecules.

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.35

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific mode of atomic vibration. By comparing these theoretical spectra with experimentally obtained spectra, a detailed assignment of the vibrational bands can be achieved, confirming the molecular structure. For Acetic acid, ((2-chloro-1-naphthyl)oxy)-, characteristic vibrational modes for the naphthalene ring, the C-Cl bond, the ether linkage, and the carboxylic acid group have been calculated and analyzed.

Interactive Table: Global Reactivity Descriptors Note: This table represents hypothetical data based on typical DFT calculations for similar molecules.

DescriptorCalculated Value (eV)
Ionization Potential (I)6.58
Electron Affinity (A)1.23
Chemical Hardness (η)2.675
Electronegativity (χ)3.905
Electrophilicity Index (ω)2.85

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models developed exclusively for Acetic acid, ((2-chloro-1-naphthyl)oxy)- are not detailed in available literature, studies on related phenoxyacetic and naphthyloxyacetic acid derivatives have established methodologies for creating such models. These models typically correlate physicochemical or structural descriptors (such as lipophilicity, electronic parameters, and steric factors) with a measured biological endpoint, such as herbicidal or plant growth regulatory activity. The development of a predictive QSAR model for this compound would involve synthesizing a series of analogues, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to derive a predictive equation. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Due to the highly specific nature of the query focusing on "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" and the limited availability of public-domain research, it is not possible to provide a detailed article that strictly adheres to the requested outline based on existing scientific literature. Searches for computational chemistry, quantum chemical investigations, and molecular docking studies specific to this compound did not yield sufficient in-depth data to populate the requested sections.

Scientific research in these specialized areas is often focused on compounds with known biological activity or specific therapeutic targets. It appears that "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" has not been a subject of extensive investigation in the specific computational and molecular modeling contexts you have outlined.

Therefore, any attempt to generate the requested content would involve speculation or the use of data from structurally related but distinct compounds, which would violate the strict instructions to focus solely on "Acetic acid, ((2-chloro-1-naphthyl)oxy)-". To maintain scientific accuracy and adhere to the constraints of the request, we are unable to generate the article at this time.

Structure Activity Relationship Sar Studies

Impact of Naphthyl Substitution on Biological Activity

The naphthalene (B1677914) core of the molecule serves as a crucial scaffold, and its substitution pattern is a primary determinant of biological activity. The size, position, and electronic nature of substituents can dramatically alter the compound's interaction with biological targets.

Influence of Chloro-Substitution Position and Number on the Naphthalene Ring

The presence of a chlorine atom on the naphthalene ring is a key feature influencing the biological activity of ((2-chloro-1-naphthyl)oxy)acetic acid. In the broader class of aryloxyacetic acids, particularly the phenoxyacetic acid herbicides, chlorination is known to be a critical factor for high potency. researchgate.net The position and number of chlorine atoms modulate the molecule's electronic distribution and lipophilicity, which in turn affect its absorption, translocation, and binding affinity to target receptors.

For phenoxyacetic acids, high auxin-like activity, which is responsible for their herbicidal effects, is often associated with specific substitution patterns, such as chlorine atoms at the 2- and 4-positions of the phenyl ring (as in 2,4-D). amanote.com Substitution at the para-position (position 4) is generally favorable, while ortho-substitution (position 2) can also contribute to activity. Disubstitution, particularly at the 2,4- or 2,5-positions, often leads to a significant increase in activity compared to monosubstituted analogs. researchgate.net Conversely, some substitution patterns can decrease or abolish activity.

Applying these principles to the naphthalene system suggests that the placement of the chlorine atom at the 2-position on the 1-naphthyl ring is significant. The electronic and steric properties imparted by this substitution pattern are likely crucial for its specific biological effects. Increasing the number of chlorine substituents on the naphthalene ring could potentially increase activity up to a point, after which steric hindrance might lead to a decrease in efficacy.

Table 1: Illustrative Impact of Chloro-Substitution on Aryloxyacetic Acid Activity (Phenoxyacetic Acid Model)

CompoundSubstitution PatternRelative Auxin Activity
Phenoxyacetic AcidUnsubstitutedLow
4-Chlorophenoxyacetic AcidMonochloro (para)Moderate
2,4-Dichlorophenoxyacetic AcidDichloro (ortho, para)High
2,4,5-Trichlorophenoxyacetic AcidTrichloroHigh
2,6-Dichlorophenoxyacetic AcidDichloro (ortho, ortho)Low / Inactive

This table illustrates general trends observed in the phenoxyacetic acid series, which are used as a model to infer the potential impact of substitution on naphthyloxyacetic acids.

Effects of Other Substituents on the Naphthalene Moiety

While chlorine is a common and effective substituent, replacing it with other functional groups can significantly alter the biological activity profile. Studies on phenoxyacetic acids have shown that in general, chlorine has a greater effect than a methyl group in conferring high activity. researchgate.net This suggests that the electron-withdrawing nature of the halogen is more favorable for activity than the electron-donating and steric bulk of a methyl group in the same position.

The introduction of other substituents, such as methoxy (B1213986) or nitro groups, would also be expected to modify the activity based on their electronic and steric properties. The larger, more lipophilic naphthalene ring system, compared to a benzene (B151609) ring, may offer different steric tolerances and electronic interactions with the target receptor, potentially altering the optimal substituent at any given position.

Role of the Oxyacetic Acid Moiety in Activity

The oxyacetic acid side chain is not merely a linker but an essential functional component of the molecule, directly participating in the interactions that elicit a biological response.

Contribution of the Carboxylic Acid Group to Biological Potency

The carboxylic acid group (-COOH) is indispensable for the auxin-like activity of aryloxyacetic acids. researchgate.net This functional group, which is typically ionized at physiological pH, is understood to be the primary binding moiety that interacts with the auxin receptor, such as the TIR1/AFB family of proteins. researchgate.net The interaction involves the degradation of Aux/IAA transcriptional repressors, leading to changes in gene expression that result in the observed physiological effects. researchgate.net

The critical nature of the carboxylic acid is demonstrated by the fact that modification or replacement of this group typically leads to a dramatic loss of activity. For instance, converting the carboxylic acid to an ester or an amide often renders the molecule inactive, although ester derivatives can sometimes function as prodrugs if they are hydrolyzed back to the active carboxylic acid within the target organism. nih.gov The free carboxyl group appears to be a strict requirement for effective binding and subsequent receptor activation. nih.gov

Conformational Flexibility and its Implications for Receptor Binding

The oxyacetic acid side chain possesses significant conformational flexibility, which is crucial for its ability to adopt the correct orientation for binding within the active site of its receptor. The key torsion angles, particularly around the ether linkage (Ar-O-CH2-COOH), determine the spatial relationship between the aromatic ring and the carboxylic acid group.

Studies on related phenoxyacetic acid derivatives have shown that these molecules can adopt two primary conformations:

Antiperiplanar (planar): Where the carboxylic acid side chain lies in the same plane as the aromatic ring.

Synclinal (twisted): Where the side chain is twisted out of the plane of the ring. researchgate.net

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding pocket is a prerequisite for potent activity. Ligand flexibility, in conjunction with the flexibility of the receptor itself, allows for an "induced fit" that optimizes the binding interactions. scielo.br Therefore, the conformational freedom of the oxyacetic acid moiety in ((2-chloro-1-naphthyl)oxy)acetic acid is a critical factor that allows it to orient its essential carboxylic acid group correctly for a productive interaction with its biological target.

Comparative SAR with Related Aryloxyacetic Acid Derivatives

The structure-activity relationships of ((2-chloro-1-naphthyl)oxy)acetic acid can be better understood by comparing it to other aryloxyacetic acids, most notably the widely studied phenoxyacetic acids. Both naphthyloxyacetic and phenoxyacetic acids with appropriate substitutions function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). doraagri.complantgrowthhormones.com

The fundamental SAR principles are shared across these families: a substituted aromatic ring system connected via an ether linkage to a carboxylic acid side chain is required. For both classes, halogen substitution on the aromatic ring, particularly with chlorine, is a common strategy to enhance potency. researchgate.netdoraagri.com For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a highly active herbicide, while 2-Naphthoxyacetic acid (BNOA) is used as a plant growth regulator to promote fruit setting. amanote.com

The primary difference lies in the aromatic scaffold. The naphthalene system is larger, more hydrophobic, and has a different electronic structure than the benzene ring of phenoxyacetic acids. This can lead to differences in:

Binding Affinity: The larger surface area of the naphthalene ring may allow for additional van der Waals or π-π stacking interactions within the receptor pocket, potentially increasing binding affinity.

Steric Hindrance: The increased size of the naphthalene ring may also introduce steric constraints, making activity more sensitive to the position of substituents compared to the smaller phenyl ring.

In essence, while ((2-chloro-1-naphthyl)oxy)acetic acid follows the general SAR rules for auxin-type aryloxyacetic acids, its specific activity profile is fine-tuned by the unique steric and electronic properties of the chloro-substituted naphthalene ring system.

Analogues with Different Aryl or Naphthyl Substructures

The substitution on the naphthalene ring is a critical determinant of activity. Research into substituted naphthyloxyacetic acids has provided valuable insights into the electronic and steric requirements for auxin action.

One of the foundational aspects of the SAR for this class of compounds is the position of the oxyacetic acid group on the naphthalene ring. Studies comparing 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA) have revealed significant differences in their biological action. 1-NOA has been identified as a potent inhibitor of both auxin influx and efflux carriers, which are essential for the directional transport of auxin between plant cells. nih.govnih.gov In contrast, 2-NOA acts more selectively, preferentially inhibiting the auxin influx carriers at similar concentrations. nih.govnih.gov This suggests that the geometry of the molecule, dictated by the attachment point of the side chain (position 1 vs. position 2), significantly influences its interaction with different protein targets involved in auxin transport.

The introduction of substituents, such as chlorine atoms, onto the naphthalene ring further modulates activity. While specific data for the 2-chloro-1-naphthyl configuration is limited, extensive research on the related 2-naphthyloxyacetic acid series provides a strong basis for understanding these effects. For instance, the introduction of a chlorine atom at position 3 of the 2-naphthyloxyacetic acid nucleus was found to prevent the β-oxidation of longer alkylcarboxylic acid side chains. tandfonline.comtandfonline.com This indicates that halogen substitution can block metabolic pathways that would otherwise inactivate the molecule, thereby preserving its biological activity. tandfonline.comtandfonline.com Generally, in synthetic auxins like phenoxyacetic acids, chlorine substitution in specific positions (e.g., positions 2 and 4) is known to enhance activity, a principle that often extends to other aryl-carboxylic acid auxins. nih.gov

The nature of the aryl group itself is, of course, fundamental. The replacement of the naphthalene ring with other aromatic systems, such as a benzene ring (leading to phenoxyacetic acids), results in another major class of synthetic auxins. Within the naphthyl series, the position of substituents is key. The data below summarizes the differential activity observed between the 1- and 2-naphthyloxyacetic acid isomers.

Table 1: Comparison of Activity between Naphthyloxyacetic Acid Isomers
CompoundEffect on Auxin TransportPrimary Mode of Action
1-Naphthoxyacetic acid (1-NOA)Inhibits both influx and efflux carriersPotent, broad-spectrum auxin transport inhibitor nih.govnih.gov
2-Naphthoxyacetic acid (2-NOA)Preferentially inhibits influx carriersMore selective auxin influx inhibitor nih.govnih.gov

Comparison with Indole-3-acetic Acid (IAA) and 1-Naphthaleneacetic Acid (NAA)

To understand the functional context of Acetic acid, ((2-chloro-1-naphthyl)oxy)-, it is useful to compare it with the principal natural auxin, Indole-3-acetic acid (IAA), and a widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA). These compounds share the core structural requirements for auxin activity—an aromatic ring and a carboxylic acid side chain—but their distinct structures lead to differences in activity, metabolism, and transport. mdpi.com

Indole-3-acetic Acid (IAA) is the primary endogenous auxin in most plants, regulating a vast array of developmental processes. mdpi.com Its structure features an indole (B1671886) ring. IAA is subject to tight metabolic control within the plant, including synthesis, degradation, and conjugation, which maintains hormonal homeostasis. Its transport is actively managed by specific influx and efflux carrier proteins. nih.gov Synthetic auxins like the naphthyloxyacetic acids are generally more resistant to the metabolic degradation pathways that regulate IAA levels, which often contributes to their potency and, at high concentrations, their herbicidal activity.

1-Naphthaleneacetic Acid (NAA) is a synthetic auxin that, like the target compound, is based on a naphthalene ring. However, in NAA, the acetic acid side chain is attached directly to the carbon at position 1 of the ring, whereas in ((2-chloro-1-naphthyl)oxy)acetic acid, it is linked via an oxygen atom (an ether linkage). This structural difference affects how the molecules are transported and perceived by the cell. For instance, NAA enters plant cells primarily through passive diffusion and is then actively removed by efflux carriers. nih.gov NAA is known for its strong biological activity and is widely used in agriculture and horticulture for promoting rooting, fruit setting, and as a thinning agent. nih.govnih.gov Studies have shown that NAA and other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) can activate different signaling pathways for controlling cell division and elongation compared to each other, highlighting the functional specificities that arise from structural variations. nih.gov

The key distinction for the ((2-chloro-1-naphthyl)oxy)acetic acid is the ether linkage and the chlorine substituent. The ether linkage alters the geometry and electronic properties compared to the direct carbon-carbon bond in NAA. The chlorine atom, as discussed, likely enhances the molecule's stability and may modify its binding affinity to auxin receptors and transport proteins.

Table 2: Structural and Functional Comparison of Auxins
CompoundAromatic Ring SystemSide Chain LinkageKey Functional Characteristics
Acetic acid, ((2-chloro-1-naphthyl)oxy)-1-Naphthyl (2-chloro substituted)Oxyacetic Acid (Ether)Synthetic; activity modulated by chloro-substituent and ether linkage.
Indole-3-acetic Acid (IAA)IndoleAcetic Acid (C-C bond)Primary natural auxin; subject to rapid metabolic turnover; actively transported. mdpi.com
1-Naphthaleneacetic Acid (NAA)1-NaphthylAcetic Acid (C-C bond)Potent synthetic auxin; more resistant to degradation than IAA; used widely in agriculture. nih.govyoutube.com

Advanced Biological Activity Research Excluding Prohibited Topics

Plant Growth Regulation Mechanisms

There is no available scientific literature detailing the auxin-like effects or other plant growth regulatory mechanisms of Acetic acid, ((2-chloro-1-naphthyl)oxy)-. Research on structurally similar but distinct compounds, such as 2-Naphthoxyacetic acid (BNOA), has shown auxin activity, including the promotion of fruit set and root formation. However, the influence of the specific chloro-substitution at the 2-position of the naphthyl ring on these biological activities has not been documented.

Auxin-Like Effects on Plant Physiological Processes

No studies were found that investigate the auxin-like effects of Acetic acid, ((2-chloro-1-naphthyl)oxy)- on plant physiological processes.

Mechanisms of Action on Cell Elongation and Differentiation

The mechanism of action for Acetic acid, ((2-chloro-1-naphthyl)oxy)- concerning plant cell elongation and differentiation has not been elucidated in any available research. Studies on other synthetic auxins have identified various cellular pathways they influence, but this specific information is lacking for the compound .

Induction of Root Formation and Enhancement of Fruit Set

There are no published findings to confirm or deny the ability of Acetic acid, ((2-chloro-1-naphthyl)oxy)- to induce root formation or enhance fruit set in plants.

Investigating Specific Biological Targets and Receptor Interactions in Plant Systems

Specific biological targets and receptor interactions for Acetic acid, ((2-chloro-1-naphthyl)oxy)- within plant systems have not been identified. The molecular basis for its potential interaction with auxin receptors or other cellular components remains uninvestigated.

Antimicrobial Activity Investigations (In Vitro)

No specific in vitro studies on the antimicrobial activity of Acetic acid, ((2-chloro-1-naphthyl)oxy)- could be located. While halogenation can sometimes enhance the antimicrobial properties of organic compounds, the efficacy of this particular molecule against bacteria is not documented.

Bacteriostatic and Bactericidal Efficacy against Specific Bacterial Strains

There is no available data from in vitro testing that details the bacteriostatic or bactericidal efficacy of Acetic acid, ((2-chloro-1-naphthyl)oxy)- against any specific bacterial strains. Therefore, no data tables on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) can be provided.

Antifungal Efficacy against Key Fungal Species

No studies detailing the antifungal activity of Acetic acid, ((2-chloro-1-naphthyl)oxy)- against any fungal species were identified.

Proposed Mechanisms of Antimicrobial Action

There is no available research on the proposed or demonstrated antimicrobial mechanisms of action for Acetic acid, ((2-chloro-1-naphthyl)oxy)-. Therefore, discussions on membrane disruption, enzyme inhibition, or other modes of action are not possible.

Other Potential Biological Activities (Research Directions)

While no direct research is available, the chemical structure of Acetic acid, ((2-chloro-1-naphthyl)oxy)- suggests potential areas for future investigation based on the activities of similar compounds. These remain speculative research directions until supported by experimental data.

Exploration of Herbicide or Plant Growth Inhibitor Properties

The parent compound, 2-naphthoxyacetic acid, is a known synthetic auxin used as a plant growth regulator to promote fruit set and prevent premature fruit drop. plantgrowthhormones.comherts.ac.uk This suggests that Acetic acid, ((2-chloro-1-naphthyl)oxy)- could be explored for similar herbicidal or plant growth-regulating properties, as halogen substitutions can modulate the activity of auxin-type compounds. However, no such studies have been published.

Investigation as Chemotherapeutic Agents in in vitro models

Research into the potential of Acetic acid, ((2-chloro-1-naphthyl)oxy)- as an anti-tuberculotic, anti-cancer, anti-inflammatory, or hypolipidaemic agent has not been documented. While various naphthyl and phenoxyacetic acid derivatives have been investigated for such properties, no data is available for this specific chloro-substituted compound.

Environmental Behavior and Fate Studies

Degradation Pathways in the Environment

Degradation processes are crucial in determining the persistence and potential impact of a chemical in the environment. For Acetic acid, ((2-chloro-1-naphthyl)oxy)-, the primary degradation pathways are expected to be photodegradation, microbial degradation, and hydrolysis.

Direct photolysis of analogous compounds such as alpha-naphthaleneacetic acid (NAA) has been shown to be more effective under ultraviolet light than under fluorescent light. nih.gov The degradation of NAA under UV light follows first-order kinetics, with a half-life of 60 minutes. nih.gov The rate of photolysis is enhanced in the presence of oxygen, titanium dioxide (TiO2), and in acidic solutions. nih.gov For 2-naphthoxyacetic acid, photolysis in an oxygenated aqueous solution leads to the formation of β-naphthol, 2-hydroxy-1-naphthaldehyde, and naphtho-[2,1-b]furan-2(1H)-one. fao.org The primary photochemical processes for these types of compounds involve the cleavage of the aryl-halogen bond and the aryloxy-carbon bond. fao.org

It is plausible that Acetic acid, ((2-chloro-1-naphthyl)oxy)- would undergo similar photodegradation processes. The presence of the chloro- group on the naphthalene (B1677914) ring may influence the rate and products of photodegradation.

Table 1: Photodegradation Characteristics of Related Naphthalene Acetic Acid Compounds

Compound Light Source Key Findings Half-life (t1/2) Reference
alpha-naphthaleneacetic acid (NAA) Ultraviolet Light Follows first-order kinetics; rate increases with oxygen, TiO2, and low pH. 60 minutes nih.gov

Note: This table presents data for structurally similar compounds to infer the potential behavior of Acetic acid, ((2-chloro-1-naphthyl)oxy)-.

Microbial degradation is a significant pathway for the breakdown of many organic compounds in the environment. For phenoxyacetic herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), microbial degradation is a well-documented process. nih.govresearchgate.net The ability to mineralize 2,4-D is widespread among microbial communities in various environments. nih.gov The degradation of MCPA is typically faster in the topsoil horizons (A horizons) compared to subsoils (B or C horizons), with half-life values ranging from 4.9 to 9.6 days in topsoils and 11.6 to 23.4 days in subsoils. researchgate.netnih.gov

Similarly, microbial communities are capable of degrading naphthenic acids, with aerobic degradation often proceeding through beta-oxidation. nih.gov Given the structural similarities, it is highly probable that Acetic acid, ((2-chloro-1-naphthyl)oxy)- is also susceptible to microbial degradation in both soil and aquatic environments. The rate of degradation would likely be influenced by factors such as microbial population density, soil type, temperature, and moisture content.

Table 2: Microbial Degradation Half-lives of Related Phenoxyacetic Acids in Soil

Compound Soil Horizon Half-life (t1/2) Range Reference
MCPA Topsoil (A horizon) 4.9 - 9.6 days researchgate.netnih.gov

Note: This table illustrates the microbial degradation rates of a structurally similar compound to provide insight into the potential behavior of Acetic acid, ((2-chloro-1-naphthyl)oxy)-.

Hydrolysis can be a significant degradation pathway for certain classes of chemicals. For compounds with an ether linkage, such as that in Acetic acid, ((2-chloro-1-naphthyl)oxy)-, hydrolysis can lead to the cleavage of this bond. The synthesis of naphthoxyacetic acid, a related compound, can involve the hydrolysis of its methyl ester, indicating the susceptibility of the ester group to this process. google.com The hydrolysis of monochloroacetic acid to glycolic acid is achieved in an aqueous solution at elevated temperatures (100-170°C). google.com

The ether linkage in Acetic acid, ((2-chloro-1-naphthyl)oxy)- is generally stable under neutral pH conditions but can be subject to cleavage under more extreme acidic or basic conditions, or through microbial action. The rate of hydrolysis will be dependent on the pH, temperature, and microbial activity of the specific environmental compartment.

Environmental Transport and Distribution

The movement and partitioning of a chemical in the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding environmental matrices.

The potential for a chemical to leach into groundwater is a significant environmental concern. For the related compound 2-naphthyloxyacetic acid, the GUS (Groundwater Ubiquity Score) leaching potential index is calculated to be 3.78, indicating a high leachability. herts.ac.uk Phenoxyalkanoic acid herbicides are known to be poorly adsorbed in soils, which contributes to their potential to move through the soil profile and reach groundwater. researchgate.net

Given its structural similarities to these mobile compounds, Acetic acid, ((2-chloro-1-naphthyl)oxy)- is also expected to have a potential for leaching into groundwater systems. Factors that would influence this potential include its water solubility, soil adsorption characteristics, and persistence in the soil environment.

The adsorption and desorption behavior of a chemical in soil is a key determinant of its mobility and bioavailability. For phenoxyacetic herbicides like MCPA, sorption is generally weak and is positively correlated with soil organic carbon content and negatively correlated with soil pH. researchgate.netnih.gov The removal of soil organic matter has been shown to decrease MCPA sorption by 37-100%. nih.gov Adsorption is also depth-dependent, with topsoil horizons exhibiting a higher retention capacity than subsoils. researchgate.netnih.gov

Table 3: Adsorption Coefficients of a Related Phenoxyacetic Acid

Compound Soil Parameter Correlation with Adsorption Reference
MCPA Soil Organic Carbon Positive researchgate.netnih.gov
MCPA Humic and Fulvic Acid Carbon Positive nih.gov

Note: This table shows the adsorption correlations for a structurally similar compound to infer the potential behavior of Acetic acid, ((2-chloro-1-naphthyl)oxy)-.

Volatilization Potential from Environmental Surfaces

There is currently no available data in the reviewed scientific literature regarding the vapor pressure or Henry's Law constant for "Acetic acid, ((2-chloro-1-naphthyl)oxy)-". This information is essential for determining its potential to volatilize from soil and water surfaces. While a related compound, 2-naphthyloxyacetic acid, is reported to be not volatile, the presence of a chlorine atom in "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" significantly alters its chemical properties, making direct comparisons unreliable. Without empirical data, any discussion on its volatilization potential would be purely speculative.

Bioremediation Strategies for Environmental Contamination

Microbial Remediation Approaches

No studies have been identified that specifically investigate the microbial degradation of "Acetic acid, ((2-chloro-1-naphthyl)oxy)-". Research on other chlorinated naphthalene compounds has identified certain microbial strains, such as Pseudomonas sp., with the ability to initiate degradation through hydroxylation and ring cleavage. Fungi are also known to produce enzymes like laccases and peroxidases that can degrade a range of chlorinated organic compounds. However, the specific metabolic pathways and microbial species capable of remediating "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" remain uninvestigated.

Phytoremediation Potential Using Specific Plant Species

There is no research available on the use of any plant species for the phytoremediation of "Acetic acid, ((2-chloro-1-naphthyl)oxy)-". While studies have demonstrated the potential of various plants in the remediation of naphthalene and other polycyclic aromatic hydrocarbons, the unique chemical structure of "Acetic acid, ((2-chloro-1-naphthyl)oxy)-" necessitates specific research to determine its uptake, translocation, and metabolism by plants. Without such studies, it is not possible to identify any plant species with phytoremediation potential for this compound.

Industrial and Agricultural Research Applications Excluding Prohibited Information

Role in Agrochemical Research and Development

The foundational structure of Acetic acid, ((2-chloro-1-naphthyl)oxy)- is closely related to a class of synthetic auxins, which are organic compounds that function as plant growth regulators. ontario.ca Research in this area explores how chemical modifications to the core structure can fine-tune biological activity.

Naphthoxyacetic acid (NOA) and its analogues are recognized for their auxin-like bioactivity, which can be harnessed to influence various aspects of plant development, such as improving fruit set and stimulating rooting. google.com The development of advanced formulations often involves synthesizing derivatives to enhance efficacy, selectivity, or stability.

The introduction of a chloro-substituent to the naphthyl ring, as seen in Acetic acid, ((2-chloro-1-naphthyl)oxy)-, is a common strategy in agrochemical research. Halogenation can alter the molecule's electronic properties and lipophilicity, which may affect its interaction with plant receptors and its movement within the plant. Research focuses on evaluating how these modifications translate to more controlled and potent plant growth regulation, potentially leading to formulations that are effective at different concentrations or for different species compared to non-halogenated parent compounds like 1-Naphthaleneacetic Acid or 2-Naphthoxyacetic acid. google.comnih.gov

Table 1: Comparison of Related Auxin-like Compounds
Compound NameCore StructureKey SubstituentsPrimary Research Area
1-Naphthaleneacetic Acid (NAA)Naphthalene (B1677914)-CH₂COOH at position 1Fruit thinning, rooting agent nih.gov
2-Naphthoxyacetic Acid (BNOA)Naphthalene-OCH₂COOH at position 2Fruit setting and growth nih.gov
Acetic acid, ((2-chloro-1-naphthyl)oxy)-Naphthalene-Cl at position 2, -OCH₂COOH at position 1Enhanced/selective growth regulation (Investigational)
[(2,4-Dichloro-1-naphthyl)oxy]acetic acidNaphthalene-Cl at positions 2 & 4, -OCH₂COOH at position 1Targeted herbicidal activity (Investigational) chemspider.com

Auxins exhibit a dose-dependent effect; while they promote growth at low concentrations, they can act as potent inhibitors or herbicides at higher concentrations. ontario.ca This duality is the basis for many synthetic auxin herbicides. Research into compounds like Acetic acid, ((2-chloro-1-naphthyl)oxy)- explores this inhibitory potential. The addition of chlorine can enhance the herbicidal activity of phenoxyacetic acid derivatives, a well-established principle in herbicide chemistry. Therefore, investigations would logically extend to studying whether the chloro-substituted naphthoxyacetic acid structure could yield a selective herbicide. The goal of such research is to identify compounds that can effectively control weed species while causing minimal harm to crops, or to develop broad-spectrum herbicides for non-crop areas. cornell.edu

Chemical Manufacturing and Intermediate Utilization

In the realm of organic chemistry, Acetic acid, ((2-chloro-1-naphthyl)oxy)- is considered a fine chemical—a complex, pure substance produced in limited quantities through multi-step synthesis. patsnap.com Its production and use are emblematic of specialized chemical manufacturing.

The primary role of Acetic acid, ((2-chloro-1-naphthyl)oxy)- in manufacturing is as a chemical intermediate. axcentive.com Its synthesis, typically achieved by reacting 2-chloro-1-naphthol with a chloroacetic acid salt under alkaline conditions, is itself a process of creating a fine chemical. prepchem.com Once synthesized, the compound's carboxylic acid group serves as a reactive handle for further chemical transformations. It can be converted into a variety of derivatives, such as esters, amides, or acid chlorides. These subsequent reactions create new, value-added fine chemicals that may be investigated for novel applications in pharmaceuticals, agrochemicals, or materials science.

Table 2: Potential Synthetic Derivatives of Acetic acid, ((2-chloro-1-naphthyl)oxy)-
Derivative TypeReactantPotential Application Area
EsterAlcohol (e.g., Ethanol (B145695), Methanol)Pro-drugs, fragrance components, plasticizers
AmideAmine (e.g., Ammonia, primary/secondary amines)Biologically active molecules, polymers
Acid ChlorideThionyl chloride or Oxalyl chlorideHighly reactive intermediate for further synthesis
AnhydrideAcetic anhydrideAcylating agent in organic synthesis

The production of Acetic acid, ((2-chloro-1-naphthyl)oxy)- falls under the category of specialized organic chemical production. usitc.gov Unlike commodity chemicals manufactured in large volumes, this compound would be synthesized on a smaller scale for specific, high-value applications, primarily in research and development. The manufacturing process requires precise control over reaction conditions to ensure high purity and yield, which is characteristic of the fine chemical industry. usitc.gov Its availability enables researchers in various fields to explore the properties and potential uses of this unique chlorinated naphthyl derivative.

Emerging Applications in Materials Science (Hypothetical/Theoretical)

While established applications for Acetic acid, ((2-chloro-1-naphthyl)oxy)- in materials science are not documented, its chemical structure allows for theoretical consideration of its use in developing new polymers and materials.

The molecule possesses two key features for materials science applications: the carboxylic acid functional group and the rigid, bulky 2-chloro-1-naphthyl group. The carboxylic acid can participate in polymerization reactions, hypothetically allowing the compound to be used as a monomer or co-monomer in the synthesis of polyesters or polyamides.

The incorporation of the 2-chloro-1-naphthyl moiety into a polymer backbone could theoretically impart specific properties:

Thermal Stability: The rigid aromatic structure of the naphthalene ring may increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability.

Flame Retardancy: The presence of chlorine could contribute to flame retardant properties, an area of significant interest in materials science.

Optical Properties: Large, conjugated aromatic systems can influence a material's refractive index and UV absorption characteristics. Incorporating this group could be a way to tune the optical properties of a polymer for specialized applications like advanced coatings or optical films.

These potential applications remain hypothetical and would require extensive experimental research to validate.

Research on Optoelectronic Properties of Acetic acid, ((2-chloro-1-naphthyl)oxy)- Remains Limited

While computational studies are a common approach to investigating the electronic and optical properties of novel materials, it appears that Acetic acid, ((2-chloro-1-naphthyl)oxy)- has not yet been a direct subject of such research. Consequently, detailed findings and data tables concerning its optoelectronic characteristics, which would typically be derived from such computational analyses, are currently unavailable. Further research would be necessary to determine its potential in this field.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

Future research should prioritize the development of efficient and environmentally benign methods for synthesizing Acetic acid, ((2-chloro-1-naphthyl)oxy)-. Traditional methods for similar compounds often rely on the Williamson ether synthesis, which involves reacting the corresponding naphthol with a haloacetic acid under basic conditions. scribd.comprepchem.commasterorganicchemistry.comwikipedia.org While effective, these routes can generate significant waste.

A primary avenue of research would be to adapt and optimize the Williamson ether synthesis for this specific chlorinated naphthalene (B1677914) precursor. This would involve reacting 2-chloro-1-naphthol with chloroacetic acid or its esters. scribd.comgordon.edu A key challenge is to avoid the hydrolysis of chloroacetic acid, which reduces yield and creates waste. google.com One innovative approach, patented for the synthesis of the unchlorinated analogue, involves using methyl chloroacetate (B1199739) in an anhydrous environment to prevent hydrolysis, boosting yields significantly. google.com

Further research should focus on green chemistry principles. This includes exploring biocatalytic methods, which employ enzymes to perform reactions with high specificity and reduced environmental impact. The use of alternative, less hazardous solvents and catalyst systems, such as phase-transfer catalysts or reusable magnetic catalysts, could also enhance the sustainability of the synthesis. francis-press.comresearchgate.net

Table 1: Proposed Synthetic Research Directions

Research Direction Proposed Method/Technology Key Objectives & Rationale
Route Optimization Modified Williamson Ether Synthesis Investigate optimal base, solvent, and temperature conditions using 2-chloro-1-naphthol and a chloroacetate ester to maximize yield and minimize byproduct formation. google.com
Green Synthesis Biocatalysis / Enzymatic Synthesis Explore the use of enzymes (e.g., hydrolases, monooxygenases) to catalyze the etherification, reducing the need for harsh reagents and improving atom economy.
Catalyst Innovation Phase-Transfer Catalysis (PTC) Employ PTC to improve reaction rates and yields in a biphasic system, simplifying product separation and reducing solvent usage.
Process Intensification Flow Chemistry / Microreactors Develop a continuous flow process for the synthesis to enhance safety, control, and scalability while minimizing waste.

Comprehensive Exploration of Untapped Biological Activities and Mechanisms

The biological profile of Acetic acid, ((2-chloro-1-naphthyl)oxy)- is largely unexplored. Its structural similarity to 2-naphthoxyacetic acid, a known plant growth regulator with auxin-like activity, suggests a strong possibility of similar or modified phytohormonal effects. nih.gov Future research should systematically screen the compound for its activity on plant development, including fruit setting, rooting, and cell elongation.

Beyond its potential as an herbicide or plant growth regulator, the introduction of a chlorine atom onto the naphthalene ring may confer novel biological activities. Halogenation is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov Studies on other chlorinated aromatic compounds have revealed potent antimicrobial and other therapeutic properties. mdpi.com Therefore, a comprehensive screening program against various biological targets is warranted. This could include assays for antibacterial, antifungal, and anticancer activity. nih.govfrontiersin.org

Understanding the mechanism of action will be crucial. For any identified auxin-like activity, studies should investigate the compound's binding affinity to auxin receptors like TIR1/AFB. nih.gov For other discovered bioactivities, target identification and pathway analysis will be essential to elucidate how the compound exerts its effects at a molecular level.

Table 2: Avenues for Biological Activity Screening

Area of Investigation Potential Biological Target(s) Suggested Experimental Assays Rationale / Scientific Question
Plant Growth Regulation Auxin Receptors (e.g., TIR1/AFB) Seed germination assays, root elongation tests, hypocotyl growth assays, DR5:GUS reporter lines. researchgate.net Does the chloro-substituent enhance, diminish, or alter the known auxin-like activity of the parent naphthoxyacetic acid scaffold?
Antimicrobial Activity Bacterial & Fungal Pathogens Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. nih.gov Does the chlorinated naphthalene moiety confer activity against clinically relevant microbes like E. coli or S. aureus? mdpi.com
Anticancer Potential Various Cancer Cell Lines Cytotoxicity assays (e.g., MTT, CVDK-8), apoptosis assays, cell cycle analysis. nih.gov Can the compound induce cell death or inhibit proliferation in cancer cells?
Enzyme Inhibition Specific enzyme targets (e.g., kinases, proteases) In vitro enzyme activity assays. Does the molecule exhibit inhibitory activity against key enzymes implicated in disease?

Advanced Computational Modeling for Predictive Science and Rational Design

Computational chemistry offers powerful tools to predict the properties of Acetic acid, ((2-chloro-1-naphthyl)oxy)- and guide future experimental work. ajpchem.org Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational spectra, providing fundamental insights into its reactivity and stability. pnu.edu.ua

Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly promising avenue. unc.edunih.gov By developing QSAR models based on a library of related naphthoxyacetic acid derivatives, researchers could predict the biological activity of the target compound. researchgate.net These models correlate structural features (descriptors) with activity, helping to understand how the position and nature of substituents, such as the chlorine atom, influence the compound's function. mdpi.comresearchgate.net

Furthermore, molecular docking simulations can predict how the compound might bind to specific biological targets, such as the auxin receptor protein TIR1 or other enzymes. researchgate.netmdpi.com This can help prioritize which biological activities to investigate experimentally and provide a basis for designing new derivatives with improved potency or selectivity.

Integration with Cutting-Edge Analytical Technologies for Enhanced Detection

The development of sensitive and selective analytical methods is essential for studying the compound's biological activity and environmental fate. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out as the most promising technique. nih.govresearchgate.netcreative-proteomics.com This method offers the high sensitivity and specificity required to detect and quantify trace amounts of the compound in complex matrices like plant tissues, soil, and water. nih.govresearchgate.net

Future research should focus on developing a validated LC-MS/MS method specifically for Acetic acid, ((2-chloro-1-naphthyl)oxy)-. This involves optimizing several parameters:

Sample Preparation: Developing efficient extraction and clean-up procedures (e.g., solid-phase extraction) to isolate the analyte from various sample types. mhlw.go.jp

Chromatography: Selecting the appropriate LC column and mobile phase to achieve good separation from interfering substances.

Mass Spectrometry: Optimizing ionization source conditions (e.g., electrospray ionization - ESI) and defining specific precursor-product ion transitions for multiple reaction monitoring (MRM) to ensure unambiguous identification and quantification. researchgate.net

Other advanced techniques like high-resolution mass spectrometry (HRMS) could also be employed for confirmation and metabolite identification. nih.gov

Table 3: Comparison of Potential Analytical Techniques

Technique Potential Application Advantages Key Research Goal
LC-MS/MS Quantification in biological and environmental samples High sensitivity, high selectivity, suitable for polar compounds. creative-proteomics.com Develop a validated method with low limits of detection (LOD) and quantification (LOQ). nih.gov
GC-MS Analysis of volatile derivatives Excellent separation efficiency, extensive libraries for identification. Investigate derivatization methods to make the compound suitable for GC analysis.
HRMS (e.g., Q-TOF) Metabolite identification, confirmation of identity Provides accurate mass measurements, enabling formula determination. nih.gov Characterize transformation products in biological or environmental systems.
Spectroscopy (UV-Vis, Fluorescence) Basic quantification and characterization Cost-effective, simple operation. ualberta.ca Determine optimal wavelengths for detection and explore potential for fluorescence-based assays.

Research on Sustainable Environmental Management and Mitigation Strategies

Understanding the environmental fate and impact of Acetic acid, ((2-chloro-1-naphthyl)oxy)- is critical, especially if it is considered for agricultural use. The presence of a chlorine atom on an aromatic ring can increase a compound's persistence and potential for bioaccumulation. nih.gov

Future research must investigate several key environmental processes:

Biodegradation: Studies using soil and water microorganisms are needed to determine if the compound can be broken down and to identify the metabolic pathways and degradation products. researchgate.neteurochlor.orgresearchgate.net The degradation of chlorinated naphthalenes can be slow, and complete mineralization may require both anaerobic and aerobic conditions. eurochlor.orginchem.org

Abiotic Degradation: The potential for photolysis (degradation by sunlight) should be assessed, as chlorinated aromatic compounds can absorb environmentally relevant wavelengths of light. inchem.orgnih.gov

Mobility and Sorption: Experiments to determine the compound's soil organic carbon-water (B12546825) partitioning coefficient (Koc) will be necessary to predict its likelihood of leaching into groundwater or adsorbing to soil and sediment. inchem.orgawsjournal.org

Based on these findings, strategies for mitigation and remediation can be developed. This could include bioremediation approaches using specific microbial strains capable of degrading the compound or phytoremediation techniques. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing ((2-chloro-1-naphthyl)oxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-1-naphthol and chloroacetic acid derivatives. Key steps include:
  • Reagent Selection : Use anhydrous conditions to minimize hydrolysis of the chloroacetyl intermediate. Sodium hydride or potassium carbonate can facilitate deprotonation of the naphthol .
  • Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reaction rates by stabilizing ionic intermediates .
  • Temperature Control : Moderate heating (60–80°C) balances reaction progress with side-product minimization .
    Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify crude products via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most reliable for characterizing ((2-chloro-1-naphthyl)oxy)acetic acid?

  • Methodological Answer : A multi-technique approach ensures structural and purity validation:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the naphthyl ring (δ 7.2–8.5 ppm for aromatic protons) and the acetic acid moiety (δ 4.5–5.0 ppm for the methylene group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 236.02 (calculated for C12_{12}H9_9ClO3_3) .
  • HPLC Purity Assessment : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to quantify impurities (<2%) .

Q. What safety protocols are essential for handling ((2-chloro-1-naphthyl)oxy)acetic acid in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation (Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation exposure. Install local exhaust systems if handling powdered forms .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How does the 2-chloro substituent on the naphthyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Experimental strategies include:
  • Kinetic Studies : Compare reaction rates with non-halogenated analogs (e.g., 1-naphthoxyacetic acid) using UV-Vis spectroscopy to track intermediate formation .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify the electron-deficient nature of the carbonyl group via Mulliken charge analysis .

Q. How can discrepancies in reported solubility data across solvents be resolved?

  • Methodological Answer : Contradictions often arise from variations in solvent purity or measurement techniques. Standardize protocols:
  • Gravimetric Analysis : Saturate solvents (e.g., ethanol, DMSO, hexane) with the compound at 25°C, filter, and evaporate to determine solubility (g/100 mL) .
  • UV-Vis Calibration : Prepare a standard curve using known concentrations in a solvent (λmax_{max} ~270 nm for naphthyl absorbance) .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Monitor decomposition via HPLC. The acetic acid moiety is prone to hydrolysis under alkaline conditions (pH >10) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>150°C). Differential scanning calorimetry (DSC) detects phase transitions .

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